![molecular formula C20H23BrN2O5 B5861683 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have suggested that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition to its anticancer properties, this compound has also shown potential applications in drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide in lab experiments is its high binding affinity towards certain receptors, which makes it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring during lab experiments.
Orientations Futures
There are several future directions for the research and development of 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide. One of the directions is to investigate its potential applications in other fields, such as material science. Another direction is to explore its mechanism of action and identify the specific receptors that it binds to. Additionally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with an ammonium salt to yield the final product. This method of synthesis has been reported to have a good yield and high purity.
Applications De Recherche Scientifique
4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has shown potential applications in various fields of scientific research. One of the most significant applications is in medicinal chemistry, where it has been reported to have anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for cancer therapy.
In addition to its anticancer properties, 4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide has also shown potential applications in drug discovery. This compound has been reported to have high binding affinity towards certain receptors, which makes it a potential candidate for drug development.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O5/c1-4-25-16-11-14(12-17(26-5-2)18(16)27-6-3)20(24)28-23-19(22)13-7-9-15(21)10-8-13/h7-12H,4-6H2,1-3H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNDFCGYEZIUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

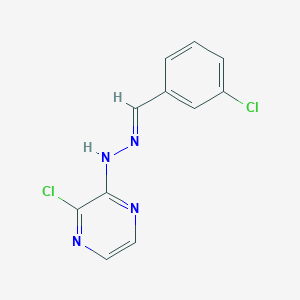
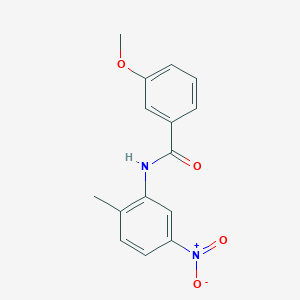


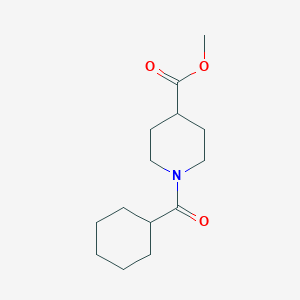
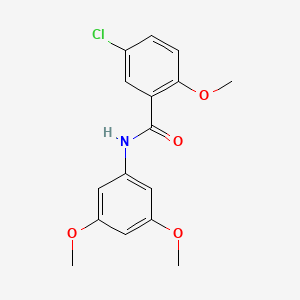


![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
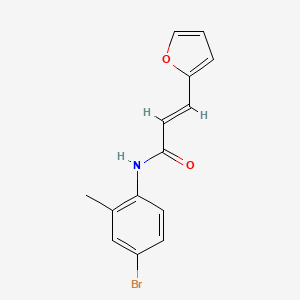
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)
![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
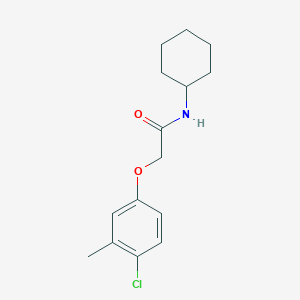
![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)